molecular formula C13H14ClFO B1324783 2-Chloro-4-fluorophenyl cyclohexyl ketone CAS No. 898769-33-0

2-Chloro-4-fluorophenyl cyclohexyl ketone

Cat. No. B1324783
M. Wt: 240.7 g/mol
InChI Key: LCJAULSUTIFVSH-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenyl cyclohexyl ketone is a chemical compound with the molecular formula C13H14ClFO . It is used in organic chemistry as a building block .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorophenyl cyclohexyl ketone consists of a cyclohexyl group (a six-membered carbon ring) attached to a ketone group (a carbon double-bonded to an oxygen). This is further connected to a phenyl group (a six-membered carbon ring) which is substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorophenyl cyclohexyl ketone has a molecular weight of 240.7 g/mol . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

  • Synthesis of Ketamine Derivatives : Research by Moghimi et al. (2014) focused on developing ketamine derivatives, specifically fluoroderivatives, for potential advantages in effective dosage and recovery time in preliminary animal tests. They synthesized 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a novel ketamine derivative, through a multistep process involving reactions with Grignard reagents, bromination, and thermal rearrangement (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

  • Structure Identification and Analysis of Chemical Precursors : Luo et al. (2022) identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine, a compound related to ketamine. Their work involved GC-MS and GC-Q/TOF-MS analysis, providing insights into fragmentation pathways, decomposition mechanisms, and the identification of major decomposition products (Luo et al., 2022).

  • Heck Reaction with Fluorinated Ketones : Patrick et al. (2008) reported on the Heck reaction involving 3-fluoro-3-buten-2-one, a compound related to fluorinated cyclohexyl ketones. This work contributes to the understanding of reactions involving fluorinated ketones and their potential applications in organic synthesis (Patrick, Agboka, & Gorrell, 2008).

  • Conformational Analysis of Halogenated Ketones : Yoshinaga et al. (2002) conducted a study on the conformational equilibria of halogenated cyclohexanones, including 2-fluorocyclohexanone. Their research, which included NMR and theoretical calculations, provides valuable insights into the properties and behavior of such compounds (Yoshinaga et al., 2002).

  • Synthesis of Trifluoromethyl Compounds : Massicot et al. (2011) described a synthesis route for fluorinated cyclohexyl, cyclohexenyl, and aryl compounds, demonstrating the potential of fluorinated ketones in creating a range of fluorinated products (Massicot et al., 2011).

  • Spectrophotometric Determination of Selenium : Cresser & West (1969) utilized cyclohexanone in a spectrophotometric method for determining selenium concentrations, highlighting the utility of cyclohexanone derivatives in analytical chemistry (Cresser & West, 1969).

Safety And Hazards

This compound should be handled with care. It is recommended to keep the product container or label at hand if medical advice is needed . It should be kept out of reach of children and should not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJAULSUTIFVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642604
Record name (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorophenyl cyclohexyl ketone

CAS RN

898769-33-0
Record name (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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